1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 338416-56-1
VCID: VC5031551
InChI: InChI=1S/C17H15NOS/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3
SMILES: CC1=CC(=CC=C1)SC2=C(C3=CC=CC=C3N2C)C=O
Molecular Formula: C17H15NOS
Molecular Weight: 281.37

1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde

CAS No.: 338416-56-1

Cat. No.: VC5031551

Molecular Formula: C17H15NOS

Molecular Weight: 281.37

* For research use only. Not for human or veterinary use.

1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde - 338416-56-1

Specification

CAS No. 338416-56-1
Molecular Formula C17H15NOS
Molecular Weight 281.37
IUPAC Name 1-methyl-2-(3-methylphenyl)sulfanylindole-3-carbaldehyde
Standard InChI InChI=1S/C17H15NOS/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3
Standard InChI Key UEQWWHWKGOGHIM-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)SC2=C(C3=CC=CC=C3N2C)C=O

Introduction

Key Findings

The compound 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde represents a specialized indole derivative with potential applications in medicinal chemistry and materials science. While direct experimental data for this specific molecule remains limited in publicly available literature, its structural analogs and related sulfanyl-indole carbaldehydes provide critical insights into its likely properties and synthesis pathways. This report synthesizes information from structurally similar compounds, computational predictions, and broader indole chemistry research to outline its characteristics, reactivity, and potential utility.

Structural and Chemical Identity

Molecular Architecture

1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde features a fused bicyclic indole core substituted at three positions:

  • N1: Methyl group (–CH₃)

  • C2: 3-Methylphenylsulfanyl moiety (–S–C₆H₄–CH₃)

  • C3: Aldehyde functional group (–CHO)

The sulfanyl (thioether) linkage introduces steric bulk and modulates electronic properties, while the aldehyde group offers a reactive site for further functionalization .

Table 1: Key Molecular Descriptors

PropertyValue/Description
Molecular FormulaC₁₇H₁₅NOS
Molecular Weight281.37 g/mol (calculated)
IUPAC Name1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde
SMILESCC1=CC(=CC=C1)SCC2=C(C(=O)C=CN2)C3=CC=CC=C3

Synthesis and Reactivity

Hypothetical Synthesis Routes

While no direct synthesis protocols exist in the reviewed literature, analogous compounds suggest feasible pathways:

  • Indole Functionalization:

    • N1 Methylation: Treating 2-mercaptoindole-3-carbaldehyde with methyl iodide under basic conditions .

    • C2 Sulfanyl Introduction: Ullmann-type coupling between 2-iodoindole derivatives and 3-methylthiophenol using copper catalysts .

  • Post-Modification Strategies:

    • Aldehyde oxidation to carboxylic acids or reduction to alcohols.

    • Sulfanyl group oxidation to sulfones or sulfoxides for enhanced polarity .

Stability Considerations

The aldehyde group may render the compound susceptible to air oxidation, necessitating storage under inert atmospheres. Sulfanyl groups generally exhibit moderate thermal stability but can undergo desulfurization under harsh conditions .

Physicochemical Properties

Predicted Properties

Extrapolating from structurally related compounds (e.g., ):

Table 2: Estimated Physicochemical Parameters

ParameterValue (Estimated)Basis for Estimation
Melting Point120–140°CAnalogous sulfanyl-indoles
LogP (Partition Coefficient)3.8–4.2Computational modeling
SolubilityLow in water; soluble in DMSO, DMFPolar aprotic solvents

Biological and Industrial Relevance

Materials Science Applications

The planar indole core and sulfur-based substituents may enable:

  • Organic Semiconductors: Charge transport in thin-film transistors .

  • Luminescent Materials: Tunable emission via aldehyde conjugation .

Computational and Experimental Gaps

Unresolved Questions

  • Crystal Structure: No X-ray data exists; molecular packing and intermolecular interactions remain theoretical.

  • Kinetic Stability: Degradation pathways under UV/thermal stress uncharacterized.

  • Toxicology: In silico predictions suggest moderate hepatotoxicity (ProTox-II), requiring validation.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to enhance bioactivity.

  • Advanced Characterization: Employ DFT calculations to predict electronic properties and reaction mechanisms.

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